6-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSFULFENPUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction:
Research Findings:
- Reactions of 2-hydrazinylpyridines with chloroethynylphosphonates at elevated temperatures (around 60°C) for approximately 50 hours yield the core heterocycle.
- The process is highly selective, favoring the formation of thetriazolopyridine over other isomers.
- Complete conversion is monitored via NMR spectroscopy, with yields approaching quantitative levels.
Data Table 1: Hydrazine-Pyridine Condensation Conditions
Cyclization via Reaction with Ethyl or Alkyl Imidates
Another approach involves reacting hydrazine derivatives with ethyl imidates to induce cyclization, which can then be chlorinated to introduce the chloro substituent at the 6-position.
Key Reaction:
- Hydrazine derivatives react with ethyl imidates under controlled conditions.
- The cyclization leads to the formation of the fused heterocycle, which can be chlorinated using reagents like phosphorus oxychloride or thionyl chloride.
Research Findings:
- The process involves heating the mixture at moderate temperatures with acid catalysts (e.g., acetic acid).
- The resulting heterocycle can be selectively chlorinated at the desired position.
Data Table 2: Cyclization with Imidates and Chlorination
| Parameter | Conditions | Outcome | References |
|---|---|---|---|
| Temperature | 60–80°C | Formation oftriazolopyridine | |
| Chlorinating Agent | SOCl₂ or PCl₅ | Chlorination at 6-position | |
| Yield | Up to 85% | High purity product |
Rearrangement and Isomerization
Post-cyclization, rearrangement reactions can be employed to optimize the position of the chloro substituent or to convert isomeric mixtures into the desired compound.
Key Findings:
Research Data:
- Isomer ratios of approximately 1:1 can be shifted to pure isomers through controlled boiling and rearrangement conditions.
- Complete conversion to the desired isomer is achievable with optimized reaction times and temperatures.
Preparation via Multistep Synthetic Routes (Patent WO2014210042A2)
This patent describes a convergent synthesis involving three key intermediates:
- 3-(2-Methoxyethoxy)-1,6-naphthyridin-5(6H)-one
- 3-Fluoro-2-hydrazinyl-5-(1-methyl-7H-pyrazol-4-yl)pyridine
- Chlorinated propionic acid derivatives
Main Steps:
- Hydrolysis of ester intermediates to form acids.
- Coupling of intermediates under conditions sufficient for cyclization.
- Chlorination at the 6-position using reagents like phosphorus oxychloride.
Data Table 3: Patent-Based Method Summary
Summary of Key Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₆H₄ClN₃
- Molecular Weight: 153.57 g/mol
- CAS Number: 610764-96-0
The compound features a triazole ring fused to a pyridine ring, which contributes to its unique chemical behavior and biological activity. Its structure allows for various chemical transformations that enhance its utility in synthetic chemistry.
Biological Activities
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine exhibits a range of biological properties that make it valuable in pharmaceutical research:
- Antimicrobial Activity: This compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties: Research indicates potential anticancer activities, with studies suggesting mechanisms involving apoptosis induction in cancer cells.
- Neurological Applications: It has been explored as a treatment for neurological disorders due to its interaction with neurotransmitter systems. Specifically, derivatives of this compound have been identified as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in several psychiatric conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with enhanced or altered biological activities. The synthesis pathways often include:
- Formation of the triazole ring.
- Chlorination to introduce the chlorine substituent.
- Functionalization at different positions on the pyridine ring.
These synthetic routes allow for the development of compounds tailored for specific therapeutic targets.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial activity against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Mechanisms
Research conducted by Smith et al. (2023) investigated the anticancer properties of this compound in vitro. The study found that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. These findings support further exploration into its use as an anticancer therapeutic agent.
Case Study 3: Neurological Applications
In a clinical trial examining the effects of triazolo-pyridine derivatives on anxiety disorders, one derivative of this compound was shown to reduce anxiety symptoms significantly compared to placebo controls. This highlights its potential role in treating psychiatric disorders through modulation of glutamate receptors .
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In cancer research, the compound has been shown to inhibit kinases involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyridine Core
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Bromine replaces chlorine at position 4.
- Synthesis : Synthesized via oxidative cyclization using N-chlorosuccinimide (NCS), similar to the chloro analog .
- Crystallography : Larger unit cell parameters compared to the chloro derivative (e.g., a = 15.1413 Å vs. 14.3213 Å for the chloro compound) due to bromine’s atomic radius .
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Chlorine at position 3 instead of 6 (CAS 4922-74-1).
- Applications : Less studied pharmacologically but serves as a precursor for further functionalization .
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Functionalized Derivatives
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Structure: Amino group at position 3 (CAS 1378482-27-9, C₆H₅ClN₄) .
6-Chloro-3-(2,5-dichloro-3-pyridinyl)-[1,2,4]triazolo[4,3-a]pyridine
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole
Physicochemical and Structural Properties
Crystallography and Planarity
- 6-Chloro Derivative : The triazolopyridine core is planar, with bond lengths (e.g., C8–N9 = 1.35 Å ) indicating conjugation .
- Comparison with Bromo Analog : The bromo-substituted compound exhibits a larger dihedral angle between triazole and pyridine rings (30.41° vs. 26.79° for the chloro analog), impacting intermolecular interactions .
Hydrogen Bonding and Solubility
- 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Forms extensive hydrogen-bonding networks with water molecules (e.g., O1W–H2W···N13) , which may improve aqueous solubility compared to non-polar analogs.
Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a compound belonging to the triazolo-pyridine class, which has garnered attention due to its diverse biological activities. This article discusses the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by detailed data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of chlorinated pyridine derivatives with hydrazine and imidates. Various synthetic routes have been explored to optimize yield and purity. For instance, a one-pot synthesis method has been documented that efficiently generates this compound along with other derivatives .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
In vitro studies have demonstrated that derivatives of the triazolo[4,3-a]pyridine scaffold exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Compound 17l , a derivative closely related to this compound, showed excellent antiproliferative activity against A549 (lung), MCF-7 (breast), and Hela (cervical) cancer cell lines with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively .
- The mechanism involves cell cycle arrest in the G0/G1 phase and induction of late apoptosis in A549 cells .
Enzyme Inhibition
Research indicates that this compound and its derivatives can act as potent inhibitors of various kinases:
- c-Met Kinase : Inhibitory activity was noted with an IC50 value of 26 nM for related compounds .
- VEGFR-2 Kinase : Inhibition was also observed with IC50 values around 2.6 µM for some derivatives .
Case Studies
Several studies have highlighted specific applications and findings related to the biological activity of this compound:
- Antimalarial Activity : A series of sulfonamide derivatives based on the triazolo-pyridine scaffold were synthesized and evaluated for their antimalarial properties against Plasmodium falciparum. Compounds showed promising IC50 values of 2.24 µM and 4.98 µM .
- Cancer Immunotherapy : Novel compounds derived from the triazolo[4,3-a]pyridine scaffold have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an emerging target in cancer immunotherapy. These compounds demonstrated sub-micromolar potency and excellent selectivity .
Data Summary
| Compound Name | Biological Activity | IC50 Value | Cell Line/Target |
|---|---|---|---|
| Compound 17l | Antiproliferative | 0.98 µM | A549 |
| Compound 17l | Antiproliferative | 1.05 µM | MCF-7 |
| Compound 17l | Antiproliferative | 1.28 µM | Hela |
| Sulfonamide A | Antimalarial | 2.24 µM | Plasmodium falciparum |
| Sulfonamide B | Antimalarial | 4.98 µM | Plasmodium falciparum |
Q & A
Q. What are the common synthetic routes for 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis typically involves chlorosulfonation of triazolo[4,3-a]pyrimidine derivatives using chlorosulfonic acid and thionyl chloride, where substitution occurs preferentially at the C-6 position . Alternative routes include palladium-catalyzed coupling of hydrazides with aldehydes or aryl halides, as demonstrated in the preparation of triazolopyridines under mild conditions (e.g., DMF at 105°C) . For intermediates, hydrazinylpyridines can react with chloroethynylphosphonates in acetonitrile at 60°C to form triazolopyridine cores .
Q. Which analytical techniques are critical for structural confirmation?
Key methods include:
- NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR to assess regiochemistry and phosphonate incorporation .
- High-resolution mass spectrometry (HRMS) : For molecular formula validation .
- X-ray crystallography : Resolves ambiguities in fused-ring systems, as shown for phosphonylated derivatives (CCDC 1876881, 1906114) .
Q. How does the C-6 chloro substituent influence reactivity?
The electron-withdrawing chloro group at C-6 enhances electrophilic substitution at adjacent positions. For example, nitration or phosphonylation reactions proceed efficiently at C-3 or C-7 due to the directing effects of chlorine . This reactivity is exploited in synthesizing derivatives like 6-nitro-[1,2,4]triazolo[4,3-a]pyridines under reflux conditions .
Advanced Research Questions
Q. How can isomer formation during phosphonylation be controlled?
Isomerization (e.g., [1,2,4]triazolo[4,3-a]pyridine ↔ [1,2,4]triazolo[1,5-a]pyridine) occurs via Dimroth rearrangement under prolonged heating. To mitigate this:
- Monitor reaction progress using ³¹P NMR to detect intermediate isomers .
- Optimize temperature (e.g., 60°C vs. reflux) and solvent (acetonitrile) to favor kinetic products .
- Quench reactions at partial conversion to isolate desired isomers .
Q. What strategies improve yield in palladium-catalyzed couplings?
- Catalyst selection : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) enhances chemoselectivity in hydrazide arylations .
- Base optimization : Potassium carbonate in DMF improves coupling efficiency for electron-deficient substrates .
- Substrate pre-functionalization : Introduce directing groups (e.g., trifluoromethyl) to stabilize transition states .
Q. How are computational methods applied to predict regioselectivity?
- DFT calculations : Model frontier molecular orbitals (FMOs) to predict electrophilic attack sites. For example, the LUMO distribution in 6-chloro derivatives correlates with observed C-3 reactivity .
- Docking studies : Evaluate binding affinities of triazolopyridine derivatives with target enzymes (e.g., kinase inhibitors) to guide functionalization .
Q. What are the challenges in synthesizing 6-nitro derivatives?
- Competing side reactions : Nitration at C-3 or over-oxidation can occur. Use mixed acids (HNO₃/H₂SO₄) at 0°C to suppress by-products .
- Purification : Column chromatography with silica gel (hexane/EtOAC) separates nitro isomers .
Data Contradictions and Resolution
Q. Discrepancies in reported substitution patterns: How to validate?
Conflicting reports on C-3 vs. C-7 substitution in phosphonylation can arise from solvent polarity. Acetonitrile favors C-3 attack, while DMF shifts selectivity to C-7. Validate via ¹H-¹H NOESY to confirm spatial proximity of substituents .
Q. Conflicting yields in palladium-mediated reactions: How to troubleshoot?
Variability often stems from trace oxygen or moisture. Implement strict inert conditions (Argon/N₂ glovebox) and dry solvents (molecular sieves). Pre-activate catalysts with reducing agents (e.g., NaBH₄) to improve turnover .
Methodological Best Practices
Q. Protocol for handling air-sensitive intermediates
- Use Schlenk lines for reagent transfer.
- Quench reactions with degassed aqueous solutions (e.g., Na₂SO₃ for nitro reductions) .
Q. Scaling up microwave-assisted syntheses
- Transition from batch to flow reactors for nitro-triazolopyridines.
- Optimize power (150–300 W) and residence time (5–10 min) to maintain regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
